3-Acetyl-1-propanol
Overview
Description
3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is an organic compound with the chemical formula C5H10O2. It is a colorless liquid characterized by its acetyl functional group. This compound is known for its applications in various industries, including pharmaceuticals, agriculture, and cosmetics .
Synthetic Routes and Reaction Conditions:
2-Methylfuran Method: This method involves the hydrogenation of 2-methylfuran in the presence of a palladium chloride catalyst in an acidic aqueous solution at a pressure of 0.049 to 0.245 MPa and a temperature of 16 to 34°C.
Gamma-Butyrolactone Method: This method involves the reaction of gamma-butyrolactone with acetic acid at 350 to 390°C in the presence of a catalyst.
Industrial Production Methods:
- The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The use of continuous reactors and efficient distillation techniques ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones and carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions, particularly halogenation, to form compounds like 5-chloro-2-pentanone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Triphosgene (bis(trichloromethyl)carbonate) is used as an efficient chlorination reagent.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: 5-Chloro-2-pentanone.
Mechanism of Action
Target of Action
3-Acetyl-1-propanol, also known as 5-Hydroxypentan-2-one, belongs to the class of organic compounds known as ketones . These are organic compounds in which a carbonyl group is bonded to two carbon atoms . .
Biochemical Pathways
This compound can be involved in various biochemical pathways due to its ketone and alcohol properties. It can undergo isomerization reactions to form other ketones or alcohols . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility might increase with temperature, potentially affecting its concentration in a given environment . .
Biochemical Analysis
Biochemical Properties
3-Acetyl-1-propanol is a substrate for alcohol dehydrogenase and is an intermediate in the synthesis of Didesethyl Chloroquine, a metabolite of Chloroquine . It interacts with enzymes such as alcohol dehydrogenase, which catalyzes the conversion of alcohols to aldehydes or ketones .
Cellular Effects
It is known that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels
Scientific Research Applications
3-Acetyl-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: It serves as a substrate for various enzymatic reactions.
Industry: It is used in the production of flavoring agents, fragrances, and agricultural chemicals.
Comparison with Similar Compounds
- 3-Acetyl-2-pentanol
- 3-Acetyl-1-butanol
- 5-Hydroxy-2-pentanone
Comparison:
- 3-Acetyl-1-propanol vs. 3-Acetyl-2-pentanol: Both compounds have similar functional groups, but 3-acetyl-2-pentanol has an additional carbon atom, which affects its physical properties and reactivity.
- This compound vs. 3-Acetyl-1-butanol: The difference in the carbon chain length influences their boiling points and solubility.
- This compound vs. 5-Hydroxy-2-pentanone: These compounds are isomers, and their structural differences lead to variations in their chemical behavior and applications .
This compound stands out due to its versatile applications and favorable properties, making it a valuable compound in various chemical processes.
Properties
IUPAC Name |
5-hydroxypentan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHPTIGHEWEXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147917 | |
Record name | Acetopropyl alcohol | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetopropyl alcohol | |
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CAS No. |
1071-73-4 | |
Record name | 5-Hydroxy-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Acetopropyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071734 | |
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Record name | 3-Acetyl-1-propanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33940 | |
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Record name | 3-Acetyl-1-propanol | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19158 | |
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Record name | Acetopropyl alcohol | |
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Record name | 5-hydroxypentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.723 | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-hydroxypentan-2-one in chemical synthesis?
A1: 5-Hydroxypentan-2-one serves as a valuable building block in organic synthesis. For instance, it is a key intermediate in the production of vitamin B1 [] and antimalarial drugs []. Additionally, it can be used to synthesize polymers [].
Q2: How is 5-hydroxypentan-2-one synthesized?
A2: Several synthetic routes exist for 5-hydroxypentan-2-one production. Promising methods include:
- Hydrogenation-hydration of sylvan (2-methylfuran): This method utilizes readily available sylvan as a starting material [].
- Hydrogenation of furfural: Furfural, a biomass-derived platform chemical, can be hydrogenated to yield 5-hydroxypentan-2-one [, ].
- Synthesis from allyl acetate, sodium acetoacetic ether, or γ-butyrolactone: These alternative routes offer different advantages and drawbacks depending on the desired scale and cost-effectiveness [].
Q3: Can you elaborate on the role of 5-hydroxypentan-2-one in food chemistry, particularly concerning taste modulation?
A3: While 5-hydroxypentan-2-one itself does not possess significant taste-modulating properties, it serves as a crucial precursor for the formation of thiamine-derived taste enhancers [, ]. These enhancers, generated through Maillard-type reactions involving thiamine and cysteine, contribute to the desirable "kokumi" taste in food products [, ].
Q4: What is the significance of the reaction between thiamine and 5-hydroxypentan-2-one in food chemistry?
A4: The reaction between thiamine and 5-hydroxypentan-2-one leads to the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one [], a compound identified as a potent "kokumi" taste enhancer [, ]. This reaction highlights the importance of thiamine and its derivatives in generating desirable sensory attributes in food.
Q5: Are there any analytical methods available to quantify 5-hydroxypentan-2-one and its derivatives in complex matrices like food?
A5: Yes, researchers have developed quantitative methods using mass spectrometry to determine the concentration of 5-hydroxypentan-2-one derivatives in various matrices, including model reaction systems [], Natural Deep Eutectic Solvents (NADES) [], and thermally processed foods []. These methods are valuable tools for understanding the formation and presence of these taste modulators in food products.
Q6: Does the formation of 5-hydroxypentan-2-one derivatives from thiamine have implications for food processing?
A6: Absolutely. Understanding the reaction conditions that favor the formation of these taste-enhancing thiamine derivatives, such as adjusting pH, heating time, and temperature [], allows food scientists to optimize processing parameters and potentially enhance the "kokumi" taste in various food products.
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